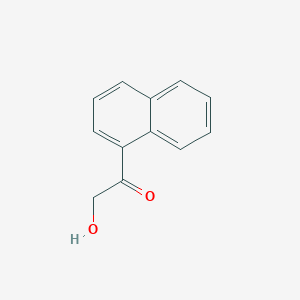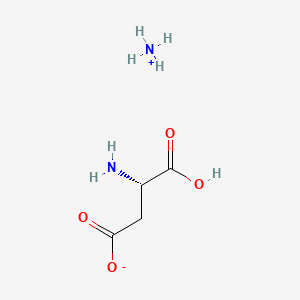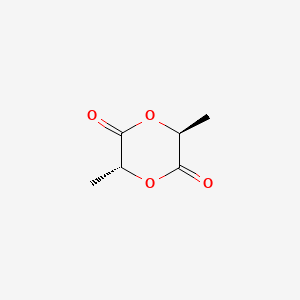
2-Hydroxy-1-(1-naphthyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(1-naphthyl)ethanone can be synthesized through the reaction of 1-naphthalene ethyl ketone with sodium hypochlorite and caustic potash in ethanol. The reaction mixture is then neutralized with sodium hydroxide and esterified with acetic anhydride to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-1-(1-naphthyl)ethanone has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various naphthyl compounds and fluorescent dyes.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe.
Medicine: It serves as a pharmaceutical raw material, particularly in drugs with fluorescent properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-naphthyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
- 1-Hydroxy-2-acetonaphthone
- 1-Hydroxy-2-acetylnaphthalene
- 2-Acetyl-1-hydroxynaphthalene
- 2-Acetyl-1-naphthol
Comparison: 2-Hydroxy-1-(1-naphthyl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and fluorescent properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry.
Properties
CAS No. |
131496-21-4 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-hydroxy-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H10O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2 |
InChI Key |
BEIIYTIDGSZGDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)



![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)


